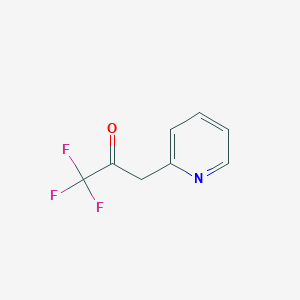

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-3-pyridin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFSOQRAFJFAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292097 | |

| Record name | 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-06-9 | |

| Record name | NSC80336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one, a fluorinated ketone of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties to organic molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This document details a robust synthetic protocol for the preparation of this compound via a Claisen condensation reaction, followed by a thorough characterization using modern analytical techniques. The causality behind experimental choices, self-validating protocols, and in-depth data analysis are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of Fluorinated Pyridine Derivatives

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, is a privileged moiety due to its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic pathways.[1] When incorporated into heterocyclic scaffolds such as pyridine, the resulting compounds often exhibit enhanced biological activity. This compound (CAS No: 370-06-9) serves as a valuable building block in the synthesis of more complex pharmaceutical intermediates.[2] Its structure combines the bioisosteric properties of the trifluoromethyl ketone with the versatile chemistry of the pyridine ring system.

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C8H6F3NO | PubChem[3] |

| Molecular Weight | 189.13 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| XLogP3-AA | 1.6 | PubChem[3] |

Synthesis via Claisen Condensation

The most direct and efficient method for the synthesis of this compound is the Claisen condensation of 2-picoline with ethyl trifluoroacetate.[4] This reaction is a classic carbon-carbon bond-forming reaction that occurs between an ester and a compound with an acidic α-proton in the presence of a strong base.[5][6][7]

Mechanistic Rationale

The mechanism of the Claisen condensation in this context involves the deprotonation of the methyl group of 2-picoline by a strong base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-ketoester. The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of 2-picoline without competing nucleophilic attack on the ester. Sodium hydride (NaH) or sodium amide (NaNH2) are suitable choices for this transformation.

Sources

- 1. Ramachandran Research Group [chem.purdue.edu]

- 2. This compound [synhet.com]

- 3. This compound | C8H6F3NO | CID 255099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

physical and chemical properties of 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one

An In-depth Technical Guide to 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one for Medicinal and Synthetic Chemists

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound is a heterocyclic ketone of significant interest to the scientific community, particularly those in drug development and medicinal chemistry. This molecule uniquely combines two key structural motifs: a trifluoromethyl ketone and a pyridine ring. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups, renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved binding affinity and pharmacokinetic profiles.[1] Concurrently, the pyridine ring is a ubiquitous feature in pharmaceuticals, serving as a versatile scaffold that can engage in hydrogen bonding, metal coordination, and various π-stacking interactions within biological targets.

This guide provides an in-depth analysis of the core physicochemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for researchers aiming to leverage this potent building block in their synthetic and drug discovery endeavors.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| CAS Number | 370-06-9 | [2][4] |

| Molecular Formula | C₈H₆F₃NO | [2] |

| Molecular Weight | 189.13 g/mol | [2] |

| InChIKey | FBFSOQRAFJFAAK-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C1=CC=NC(=C1)CC(=O)C(F)(F)F |[5] |

Physicochemical Properties

Experimental data for this specific compound is not widely published. Therefore, we present a combination of computed data from reliable databases and experimental data from a close structural analog, 1,1,1-Trifluoro-3-phenyl-2-propanone, to provide a scientifically grounded estimation of its properties.

Table 2: Physical and Chemical Properties

| Property | Value (Target Compound) | Value (Analog: 1,1,1-Trifluoro-3-phenyl-2-propanone) | Source |

|---|---|---|---|

| Appearance | Not specified | Clear colorless to light yellow liquid | [6] |

| Molecular Weight | 189.13 g/mol (Computed) | 188.15 g/mol | [2][6] |

| Boiling Point | Not specified | 51-52 °C @ 2 mmHg (163-163.5 °C @ 741 Torr) | [6][7] |

| Density | Not specified | 1.22 g/mL at 25 °C | [7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Not specified | - |

| XLogP3 | 1.6 (Computed) | 2.36 (Computed) |[2][6] |

The replacement of a phenyl ring with a pyridine ring is expected to increase polarity and may enhance aqueous solubility to some extent while slightly lowering the boiling point and LogP value, consistent with the computed data.

Synthesis and Mechanistic Insights

The most direct and reliable method for synthesizing α-trifluoromethyl ketones of this nature is the Claisen condensation reaction. This approach involves the reaction of a methyl-substituted heterocycle with a trifluoroacetylating agent.

Proposed Synthetic Workflow: Claisen Condensation

Caption: Synthetic workflow for the target compound via Claisen condensation.

Detailed Experimental Protocol (Self-Validating System)

-

System Inertness: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum. The entire system must be maintained under a positive pressure of dry nitrogen to rigorously exclude atmospheric moisture, which would quench the strong base.

-

Base Suspension: To the flask, add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes (3x) to remove the oil, decanting the hexanes carefully via cannula. Suspend the washed NaH in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add 2-methylpyridine (1.0 equivalent) dropwise via syringe. Allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours until hydrogen gas evolution ceases. This step generates the nucleophilic 2-picolinyl anion. The completion of this step is self-validating; the cessation of bubbling indicates the full formation of the anion.

-

Condensation: Cool the resulting dark solution back to 0 °C. Add ethyl trifluoroacetate (1.05 equivalents) dropwise at a rate that maintains the internal temperature below 5 °C. The exothermicity of this step must be controlled to prevent side reactions. After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench and Workup: Cautiously quench the reaction by slowly adding it to a beaker of ice-cold 1M hydrochloric acid (HCl), ensuring the pH is acidic (~2-3). This step protonates the resulting enolate.

-

Extraction and Purification: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Causality: The choice of a strong, non-nucleophilic base like NaH is critical to deprotonate the weakly acidic methyl group of 2-methylpyridine without competing in the subsequent condensation step.[8] The use of anhydrous solvent is paramount as the picolinyl anion is highly basic and reactive towards protic sources.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the trifluoromethyl group.

The Trifluoromethyl Effect: Enhanced Electrophilicity

The three fluorine atoms inductively pull electron density away from the carbonyl carbon, making it exceptionally electrophilic and highly susceptible to nucleophilic attack.[9] This is the cornerstone of its utility as a synthetic intermediate.

A primary consequence of this enhanced electrophilicity is the compound's propensity to form a stable gem-diol (hydrate) in the presence of water. Unlike typical ketones where the equilibrium lies far to the side of the ketone, trifluoromethyl ketones often favor the hydrated form.[9]

Caption: Ketone-Hydrate equilibrium, shifted towards the stable hydrate.

This hydrate is not merely a chemical curiosity; it is often the biologically active species. The tetrahedral geometry of the hydrate can act as a transition-state analog inhibitor for certain enzymes, particularly proteases.

Key Reactions for Derivatization:

-

Nucleophilic Addition: Reacts readily with alcohols to form stable hemiacetals and with amines to form hemiaminals.

-

Reductions: The carbonyl can be selectively reduced using standard reducing agents (e.g., sodium borohydride) to yield the corresponding secondary alcohol, 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-ol, a valuable chiral building block.

-

Condensation Reactions: The activated methylene group (CH₂) can be deprotonated and used in subsequent alkylation or condensation reactions to build more complex molecular architectures.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, a robust prediction of the key spectroscopic features can be made based on the molecular structure and established principles. This theoretical analysis is crucial for compound verification during synthesis.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

Pyridyl Region (δ 7.0-8.6 ppm): Four distinct signals, likely multiplets or doublet of doublets, corresponding to the four protons on the pyridine ring.

-

Methylene Singlet (δ ~4.0-4.5 ppm): A sharp singlet integrating to 2H for the CH₂ group. This signal is shifted downfield due to the deshielding effects of the adjacent pyridine ring and the trifluoroacetyl group.

-

-

¹³C NMR:

-

Carbonyl Carbon (δ ~185-195 ppm, quartet): The ketone carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[10]

-

Trifluoromethyl Carbon (δ ~115-120 ppm, quartet): The CF₃ carbon will also be a prominent quartet with a large one-bond C-F coupling constant (¹JCF > 280 Hz).

-

Pyridyl & Methylene Carbons: Signals corresponding to the five carbons of the pyridine ring and the methylene carbon will be visible in the aromatic and aliphatic regions, respectively.

-

-

¹⁹F NMR: This is the most unambiguous technique for confirming the presence of the -CF₃ group.

-

Mass Spectrometry:

-

[M+H]⁺: The protonated molecular ion should be readily observable at m/z 190.0474.[5]

-

Fragmentation: A characteristic fragmentation pattern would involve the loss of the CF₃ group, leading to a significant fragment ion.

-

Applications in Medicinal Chemistry and Drug Development

The title compound is not an end-product drug but a high-value intermediate. Its structure is strategically designed for facile incorporation into larger molecules.

-

Enzyme Inhibition: As discussed, the trifluoromethyl ketone moiety is a potent inhibitor of serine, cysteine, and metalloproteases, where the hydrated form mimics the tetrahedral intermediate of peptide bond hydrolysis.

-

Pharmacokinetic Modulation: Introduction of the -CF₃ group often blocks metabolic oxidation at the site of introduction, increasing the half-life and bioavailability of a drug candidate.

-

Receptor Binding: The pyridine nitrogen can act as a crucial hydrogen bond acceptor, anchoring a drug molecule into the active site of a protein target. The aromatic system can also participate in favorable π-π stacking interactions.

Safety and Handling

GHS Hazard Classification: Based on aggregated data, this compound presents the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal. Waste must be disposed of in accordance with local, state, and federal regulations.

References

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Zhou, P., Lu, S., Wu, X., et al. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. [Link]

-

Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved January 22, 2026, from [Link]

-

University of Bern BORIS Portal. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]

-

PMC NIH. (n.d.). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 22, 2026, from [Link]

-

University of Massachusetts. (n.d.). Fluorine NMR. Retrieved January 22, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1,1,3-Trifluoro-3-pyridin-1-ium-1-ylpropan-2-one. Retrieved January 22, 2026, from [Link]

-

007Chemicals. (n.d.). 1,1,1-Trifluoro-3-piperidin-1-ylpropan-2-ol. Retrieved January 22, 2026, from [Link]

-

ATB. (n.d.). 1,1,1-TRIFLUOROPROPANE. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Straightforward Synthesis of 1-Alkyl-2-(trifluoromethyl)aziridines Starting from 1,1,1-Trifluoroacetone. [Link]

-

Purdue University. (n.d.). Fluoroorganic Chemistry. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

RSC Publishing. (n.d.). A new and concise synthesis of 3-fluoro-2,5-disubstituted furans. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. [Link]

-

Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. [Link]

-

SpectraBase. (n.d.). 1,1,1-Trifluoro-2-phenylpropan-2-ol - Optional[13C NMR]. Retrieved January 22, 2026, from [Link]

Sources

- 1. Buy 1,1,1-Trifluoro-3-hydroxypropan-2-one | 113200-27-4 [smolecule.com]

- 2. This compound | C8H6F3NO | CID 255099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. PubChemLite - this compound (C8H6F3NO) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. 1,1,1-三氟-3-苯基-2-丙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Bromo-1,1,1-trifluoroacetone (431-35-6) 13C NMR spectrum [chemicalbook.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. colorado.edu [colorado.edu]

An In-Depth Technical Guide to 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one (CAS: 370-06-9): A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one, a pivotal fluorinated ketone in contemporary medicinal chemistry. The unique electronic properties conferred by the trifluoromethyl group render this molecule a highly versatile synthon and a potent enzyme inhibitor. This document delves into its physicochemical characteristics, provides a detailed, field-tested synthetic protocol via Claisen condensation, explores its reactivity and mechanistic underpinnings, and discusses its significant applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage the unique attributes of this powerful chemical entity.

Introduction: The Strategic Importance of Trifluoromethyl Ketones in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a well-established strategy in drug design to modulate a candidate's metabolic stability, lipophilicity, and binding affinity.[1] Within the diverse landscape of organofluorine compounds, trifluoromethyl ketones (TFMKs) have emerged as a particularly valuable class of molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent inhibitors of various hydrolases, such as esterases and proteases.[2] They often act as transition-state analogues, forming stable hemiacetal or hemiketal adducts with active site serine, cysteine, or threonine residues.[2]

This compound, with its strategic placement of a pyridine ring, offers an additional layer of functionality. The pyridine moiety can engage in hydrogen bonding, metal coordination, and pi-stacking interactions within a biological target, providing a handle for enhancing potency and selectivity. This unique combination of a reactive trifluoromethyl ketone and a versatile pyridine ring makes it a highly sought-after building block for the synthesis of complex pharmaceutical intermediates. This guide aims to provide a thorough understanding of this compound, from its fundamental properties to its practical applications.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 370-06-9 | PubChem[3] |

| Molecular Formula | C₈H₆F₃NO | PubChem[3] |

| Molecular Weight | 189.13 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not explicitly available, but expected to be elevated due to polarity and molecular weight | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | |

| XLogP3-AA | 1.6 | PubChem[3] |

Spectroscopic Data (Predicted and/or from similar compounds):

-

¹H NMR: Resonances corresponding to the pyridyl protons and the methylene protons adjacent to the carbonyl and pyridine ring would be expected.

-

¹³C NMR: Signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, and the carbons of the pyridine ring and the methylene bridge would be observed.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a characteristic feature.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 189.04 would be prominent, along with characteristic fragmentation patterns.

Synthesis of this compound: A Detailed Experimental Protocol

The most direct and efficient method for the synthesis of this compound is the Claisen condensation of 2-methylpyridine (2-picoline) with an appropriate trifluoroacetylating agent, typically ethyl trifluoroacetate. This reaction hinges on the deprotonation of the acidic methyl group of 2-picoline to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl of the trifluoroacetate ester.

Underlying Principles of the Synthesis

The causality behind this synthetic choice lies in the relative acidities of the starting materials and the thermodynamics of the reaction. The methyl protons of 2-picoline are sufficiently acidic (pKa ≈ 35 in DMSO) to be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium. The resulting 2-picolyllithium is a potent nucleophile. Ethyl trifluoroacetate is an excellent electrophile due to the inductive effect of the trifluoromethyl group. The Claisen condensation is a thermodynamically favorable process, driven by the formation of a stable product.

Step-by-Step Experimental Workflow

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Materials:

-

2-Methylpyridine (2-picoline), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Ethyl trifluoroacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles/syringes

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation of 2-Picoline: To the cooled THF, add 2-methylpyridine (1.0 equivalent) via syringe. Stir the solution for 5-10 minutes to ensure homogeneity. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. The solution will typically develop a deep red or orange color, indicating the formation of 2-picolyllithium. Stir the reaction mixture at this temperature for 30-60 minutes.

-

Claisen Condensation: Slowly add ethyl trifluoroacetate (1.1 equivalents) dropwise to the solution of 2-picolyllithium at -78 °C. The reaction is often exothermic, so slow addition is crucial to maintain the temperature. Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Visualizing the Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the highly electrophilic nature of the trifluoromethyl-substituted carbonyl group.

Hydration and Hemiketal Formation

In aqueous media or in the presence of nucleophilic hydroxyl groups (such as in the active site of serine hydrolases), the ketone readily undergoes hydration to form a stable gem-diol or hemiketal, respectively. This hydrated form is often the biologically active species, mimicking the tetrahedral intermediate of substrate hydrolysis.[2]

Caption: Equilibrium between the ketone and its hydrated gem-diol form.

Nucleophilic Addition Reactions

The carbonyl group is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. These reactions can be used to further elaborate the molecule into more complex structures.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable tool in several areas of drug discovery.

-

Enzyme Inhibition: As previously mentioned, it is a potent inhibitor of serine and cysteine proteases and esterases. Its derivatives have been explored as potential therapeutics for a variety of diseases, including inflammatory disorders and viral infections.

-

Bioisosteric Replacement: The trifluoromethyl ketone moiety can serve as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

-

Synthetic Intermediate: This compound is a key starting material for the synthesis of various heterocyclic compounds, such as trifluoromethyl-substituted pyridines, pyrazoles, and other pharmacologically relevant scaffolds.

Safety and Handling

Based on GHS classifications, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant strategic importance in modern medicinal chemistry. Its synthesis, while requiring careful handling of organometallic reagents, is straightforward and high-yielding. The profound impact of the trifluoromethyl group on the reactivity of the adjacent ketone provides a powerful tool for the design of potent enzyme inhibitors and other bioactive molecules. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile building block in their drug discovery endeavors.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(94), 11133-11148. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) of 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel compounds like this compound (CAS No. 370-06-9), a trifluoromethyl ketone bearing a pyridine moiety, a multi-faceted spectroscopic approach is not merely procedural—it is a mandatory checkpoint for scientific integrity.[1][2] This guide eschews a simple data sheet format. Instead, it offers a comprehensive walkthrough of the principles, protocols, and expert interpretation required to fully characterize this molecule, providing researchers with a self-validating framework for their own analyses.

Molecular Architecture and Spectroscopic Implications

Before delving into specific techniques, a foundational analysis of the target molecule's structure is crucial. It is comprised of three key domains, each with a distinct spectroscopic signature:

-

The Pyridin-2-yl Group: An aromatic system with four distinct protons and six carbons, whose electronic environment is heavily influenced by the nitrogen heteroatom.

-

The Propan-2-one Backbone: A central carbonyl group (C=O) flanked by a methylene bridge (-CH₂-) and a trifluoromethyl group.

-

The Trifluoromethyl (-CF₃) Group: A powerful electron-withdrawing group containing three magnetically equivalent fluorine atoms, which profoundly influences adjacent nuclei.

Understanding these components allows us to predict the spectroscopic outputs and rationalize the experimental choices made during data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the molecular skeleton, connectivity, and electronic environment of the nuclei. For a complete analysis of this molecule, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is indispensable.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound. The compound must be free of particulate matter and residual solvents.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its viscosity and water absorption should be noted.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the CDCl₃ as an internal standard to reference the chemical shifts to 0.00 ppm. For DMSO-d₆, the residual solvent peak is often used as a secondary reference.

-

Homogenization: Transfer the solution to a clean, dry 5 mm NMR tube. Vortex the sample for 30 seconds to ensure a homogenous solution.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality. For quantitative analysis, a sufficient relaxation delay (e.g., 5 times the longest T1) should be employed.[3]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic shielding, and their proximity to other protons.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~8.6 | Doublet (d) | 1H | H-6' | The proton α to the pyridine nitrogen is the most deshielded due to the inductive effect and anisotropy of the nitrogen atom. |

| ~7.8 | Triplet of Doublets (td) | 1H | H-4' | This proton is coupled to H-3' and H-5', resulting in a more complex splitting pattern. Its position is downfield due to its location within the aromatic ring. |

| ~7.4 | Doublet (d) | 1H | H-3' | This proton is adjacent to the substitution point and shows coupling primarily to H-4'. |

| ~7.2 | Triplet (t) | 1H | H-5' | Coupled to H-4' and H-6', this proton is typically found in the middle of the pyridine aromatic region. |

| ~4.3 | Singlet (s) or Quartet (q) | 2H | -CH₂- | The methylene protons are adjacent to both the electron-withdrawing carbonyl and the pyridine ring, shifting them significantly downfield. They may appear as a singlet or a subtle quartet due to long-range coupling with the -CF₃ group (⁴JHF). |

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum maps the carbon framework of the molecule. The influence of the fluorine atoms is particularly significant here.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Assignment | Rationale & Causality | | :--- | :--- | :--- | :--- | :--- | | ~190 | Quartet (q) | C=O (C2) | The carbonyl carbon is significantly deshielded. It will be split into a quartet by the three fluorine atoms due to two-bond coupling (²JCF), a hallmark of trifluoromethyl ketones. | | ~152 | Singlet (s) | C-2' | The carbon atom of the pyridine ring bonded to the methylene group. | | ~149 | Singlet (s) | C-6' | The carbon α to the nitrogen is highly deshielded. | | ~137 | Singlet (s) | C-4' | Aromatic carbon in a typical downfield region. | | ~125 | Singlet (s) | C-5' | Aromatic carbon. | | ~123 | Singlet (s) | C-3' | Aromatic carbon. | | ~116 | Quartet (q) | -CF₃ (C1) | The carbon of the trifluoromethyl group is directly bonded to three fluorine atoms, resulting in a strong one-bond coupling (¹JCF) that splits the signal into a prominent quartet. | | ~45 | Singlet (s) or Triplet (t) | -CH₂- (C3) | The methylene carbon is in the aliphatic region but is shifted downfield by the adjacent carbonyl and pyridine ring. It may exhibit subtle splitting from long-range coupling to the fluorine atoms (³JCF). |

¹⁹F NMR Spectroscopy: Fluorine Signature

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for confirming the presence and environment of fluorine atoms.[3][4]

Predicted ¹⁹F NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Causality |

| ~ -75 to -80 | Singlet (s) | -CF₃ | The three fluorine atoms are chemically and magnetically equivalent, resulting in a single, intense signal. The chemical shift is characteristic of a trifluoromethyl group adjacent to a carbonyl functionality. The spectrum is typically referenced to an external standard like CFCl₃. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their vibrational frequencies.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |

| 2980-2850 | Weak | C-H Stretch | Aliphatic (-CH₂-) |

| ~1750 | Strong | C=O Stretch | Ketone |

| 1600-1450 | Medium-Strong | C=C and C=N Stretches | Aromatic Ring (Pyridine) |

| 1300-1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

Insight: The carbonyl (C=O) stretching frequency is expected to be higher than that of a typical dialkyl ketone (~1715 cm⁻¹). This is a direct consequence of the powerful inductive electron-withdrawing effect of the adjacent -CF₃ group, which strengthens and shortens the C=O bond, increasing its vibrational frequency.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers crucial clues about the molecule's structure through its fragmentation pattern. Electrospray Ionization (ESI) is well-suited for this polar, nitrogen-containing molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode, as the pyridine nitrogen is readily protonated. Set appropriate source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragment ions.

Predicted Mass Spectrum Data

| m/z Value | Ion | Rationale |

| 190.05 | [M+H]⁺ | The molecular ion peak, corresponding to the protonated molecule (C₈H₇F₃NO⁺).[7] The exact mass is 189.04 Da.[2] |

| 121.05 | [M+H - CF₃]⁺ | Loss of the trifluoromethyl radical via alpha-cleavage, a common fragmentation for ketones. |

| 92.05 | [C₅H₄N-CH₂]⁺ | The pyridin-2-ylmethyl cation (picolyl cation), formed by cleavage of the bond between the methylene group and the carbonyl carbon. This is expected to be a very stable and thus abundant fragment ion. |

| 69.00 | [CF₃]⁺ | The trifluoromethyl cation. |

Visualization of Key Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process.

Caption: High-level workflow from synthesis to structural confirmation.

Caption: Predicted primary fragmentation pathways in ESI-MS.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of this compound is a case study in the power of synergistic analytical techniques. No single method provides a complete picture. It is the convergence of data—the precise connectivity from NMR, the functional group confirmation from IR, and the molecular weight and fragmentation map from MS—that provides an unassailable structural proof. This guide provides the predictive framework and methodological rigor necessary for researchers to confidently acquire, interpret, and validate the spectroscopic identity of this and structurally related compounds.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 255099, this compound". PubChem. Available at: [Link] (Accessed Jan 22, 2026).

-

PubChemLite. This compound Predicted MS Data. Available at: [Link] (Accessed Jan 22, 2026).

-

NIST. "2-Propanone, 1,1,1-trifluoro-". NIST Chemistry WebBook. Available at: [Link] (Accessed Jan 22, 2026).

-

University of Arizona. 19Fluorine NMR. Available at: [Link] (Accessed Jan 22, 2026).

-

SpectraBase. 1,1,1-Trifluoro-2-propanone 19F NMR. Available at: [Link] (Accessed Jan 22, 2026).

-

Gerstein, M. Fluorine NMR. Available at: [Link] (Accessed Jan 22, 2026).

-

Royal Society of Chemistry. Infrared spectroscopy. Available at: [Link] (Accessed Jan 22, 2026).

-

Organic Chemistry with Victor. "How to Read and Interpret the IR Spectra". YouTube. Available at: [Link] (Accessed Jan 22, 2026).

Sources

- 1. This compound [synhet.com]

- 2. This compound | C8H6F3NO | CID 255099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. biophysics.org [biophysics.org]

- 5. youtube.com [youtube.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. PubChemLite - this compound (C8H6F3NO) [pubchemlite.lcsb.uni.lu]

potential applications of 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one in medicinal chemistry

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in the pursuit of novel therapeutics with enhanced efficacy, improved pharmacokinetic profiles, and better metabolic stability. Among the various fluorinated functional groups, the trifluoromethyl (CF3) group, particularly when adjacent to a carbonyl, imparts a unique set of electronic and steric properties that medicinal chemists can leverage to overcome challenges in drug design. This technical guide delves into the core principles and potential applications of a specific trifluoromethyl ketone, 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one, a versatile building block with significant promise in the development of next-generation therapeutics.

The Power of the Trifluoromethyl Ketone: A Privileged Scaffold

Trifluoromethyl ketones (TFMKs) have emerged as a "privileged" structural motif in medicinal chemistry. The potent electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon exceptionally electrophilic. This heightened reactivity is the lynchpin of their utility, making them highly susceptible to nucleophilic attack, a key interaction in the active sites of many enzymes.[1]

One of the most significant consequences of this enhanced electrophilicity is the propensity of TFMKs to exist in equilibrium with their hydrated gem-diol form in aqueous environments. This hydrated form can act as a transition-state analog, mimicking the tetrahedral intermediate formed during the enzymatic hydrolysis of amide or ester bonds.[1] This ability to "imitate" the transition state allows TFMKs to bind to the active sites of hydrolytic enzymes with high affinity, leading to potent and often reversible inhibition.

Beyond their reactivity, the trifluoromethyl group offers several other advantages in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation. This can lead to a longer in vivo half-life and potentially reduced dosing frequency.

-

Increased Lipophilicity: The CF3 group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Modulation of pKa: The electron-withdrawing properties of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, allowing for the fine-tuning of a molecule's ionization state at physiological pH.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through a Claisen condensation reaction between ethyl trifluoroacetate and 2-picoline. This method provides a straightforward route to this valuable intermediate.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

2-Picoline

-

Ethyl trifluoroacetate

-

Sodium ethoxide (or another suitable base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of 2-picoline and ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature for several hours to overnight to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic. The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it a highly attractive starting material for the synthesis of a diverse range of bioactive molecules. Its potential applications span several therapeutic areas, with a particularly strong rationale for its use in the development of enzyme inhibitors.

Inhibition of Serine Hydrolases: Targeting Neuropathic Pain, Inflammation, and Neurodegeneration

A significant body of research highlights the potential of trifluoromethyl ketones as potent inhibitors of serine hydrolases. This class of enzymes plays a crucial role in various physiological processes, and their dysregulation is implicated in a number of diseases. Two key members of this family are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, the levels of anandamide are elevated, leading to analgesic, anxiolytic, and anti-inflammatory effects.

-

Monoacylglycerol Lipase (MAGL): MAGL is the main enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL also potentiates endocannabinoid signaling and has shown promise in models of neurodegenerative diseases, pain, and inflammation.[3][4]

Derivatives of this compound are prime candidates for the development of FAAH and MAGL inhibitors. The trifluoromethyl ketone can act as a "warhead," forming a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. The pyridyl moiety can be further functionalized to enhance binding affinity and selectivity. Patents have been filed for 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives, which can be synthesized from the parent ketone, as MAGL inhibitors for treating a range of conditions including pain, inflammation, Alzheimer's disease, and anxiety.[5][6]

Diagram of Enzyme Inhibition Mechanism:

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 370-06-9 [sigmaaldrich.com]

An In-depth Technical Guide to Pyridyl Trifluoromethyl Ketones: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Pyridyl trifluoromethyl ketones (TFMKs) have emerged as a prominent structural motif in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group adjacent to a ketone on a pyridine ring confers a unique combination of physicochemical properties. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of pyridyl TFMKs, with a particular focus on their role as potent enzyme inhibitors. We will delve into the mechanistic underpinnings of their activity and provide practical insights for researchers in the field.

The potent electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon.[1][2] This heightened reactivity is central to their mechanism of action, often involving the formation of stable tetrahedral intermediates with nucleophilic residues in enzyme active sites.[1][2] The pyridine moiety, a common pharmacophore, provides a versatile scaffold for tuning solubility, metabolic stability, and receptor interactions.[3][4] The synergy between these two components has led to the development of pyridyl TFMKs as inhibitors for a wide range of enzymes, including proteases and histone deacetylases.[1][5][6][7]

I. Synthesis of Pyridyl Trifluoromethyl Ketones

The synthesis of pyridyl TFMKs can be broadly categorized into two main approaches: the construction of the pyridine ring already bearing a trifluoromethyl ketone or a precursor, and the introduction of a trifluoromethyl group or a trifluoroacetyl group onto a pre-existing pyridine ring.

Pyridine Ring Construction

Multicomponent reactions offer an efficient route to construct substituted pyridines. The Kröhnke pyridine synthesis, for instance, can be adapted to synthesize 2-trifluoromethyl pyridines. This method involves the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate. The reaction proceeds through a Michael addition followed by intramolecular cyclization and aromatization.

Another strategy involves the cyclocondensation of trifluoromethyl-containing building blocks. For example, (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one can be used as a key intermediate in the synthesis of trifluoromethyl-substituted pyridines.[3][8]

Trifluoromethylation of Pyridines

Direct trifluoromethylation of pyridine rings is a powerful tool for the late-stage functionalization of molecules. Recent advances have enabled the selective introduction of a CF3 group at various positions of the pyridine ring.[9][10][11][12]

Protocol: 3-Position-Selective C-H Trifluoromethylation of Pyridines [10][11]

This protocol describes a method for the selective trifluoromethylation at the 3-position of pyridine derivatives via nucleophilic activation.

Materials:

-

Pyridine or quinoline derivative

-

Methylphenylsilane

-

Tris(pentafluorophenyl)borane (B(C6F5)3)

-

Togni Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Hydrosilylation: In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve the pyridine derivative (1.0 equiv) and methylphenylsilane (1.2 equiv) in anhydrous DCE.

-

Add tris(pentafluorophenyl)borane (0.05 equiv) to the solution.

-

Heat the reaction mixture at 65 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Trifluoromethylation: Cool the reaction mixture to 0 °C.

-

Add Togni Reagent I (1.5 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Oxidation: Add DDQ (1.5 equiv) to the reaction mixture and stir for an additional 1-2 hours at room temperature.

-

Work-up: Quench the reaction with saturated aqueous NaHCO3 solution and extract with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-trifluoromethylated pyridine derivative.

Causality: The hydrosilylation step activates the pyridine ring by forming an N-silyl enamine intermediate, which then undergoes electrophilic trifluoromethylation by the Togni reagent.[10] The final oxidation step with DDQ restores the aromaticity of the pyridine ring.

Nucleophilic Trifluoromethylation of Pyridine Esters

An alternative approach involves the nucleophilic trifluoromethylation of pyridine carboxylic esters using reagents that deliver the trifluoromethyl anion (CF3-).[13] A common system employs fluoroform (HCF3) as the CF3 source in the presence of a strong base like potassium hexamethyldisilazide (KHMDS).[13]

II. Reactivity and Mechanism of Action

The key to the biological activity of pyridyl TFMKs lies in the electrophilic nature of the trifluoromethyl ketone moiety.

Hydration and Hemiketal/Hemithioketal Formation

In aqueous environments, the trifluoromethyl ketone exists in equilibrium with its hydrated gem-diol form.[2] This equilibrium is significantly shifted towards the hydrate compared to non-fluorinated ketones, a phenomenon attributed to the electron-withdrawing trifluoromethyl group stabilizing the gem-diol.[2]

When a pyridyl TFMK acts as an enzyme inhibitor, the carbonyl carbon is attacked by a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[1][14] This results in the formation of a stable hemiketal or hemithioketal, respectively.[1] This tetrahedral intermediate often mimics the transition state of the natural substrate hydrolysis, leading to potent and often reversible inhibition.[15][16]

Caption: Formation of a stable hemiketal with a serine residue.

Kinetic Profile: Slow-Binding Inhibition

Many trifluoromethyl ketone inhibitors exhibit a time-dependent, slow-binding inhibition mechanism.[1][5] This is characterized by an initial weak binding followed by a slower isomerization to a more tightly bound complex. This behavior can be advantageous in drug design, as it can lead to a prolonged duration of action.

The slow onset of inhibition is often attributed to the equilibrium between the ketone and its hydrate, with the ketone form being the species that initially interacts with the enzyme. The subsequent formation of the covalent hemiketal or hemithioketal adduct is the slow step that leads to tight binding.

III. Applications in Drug Development

The unique properties of pyridyl TFMKs have made them valuable scaffolds in the development of therapies for a range of diseases.[3][4][17][18]

Cysteine Protease Inhibitors

Pyridyl TFMKs are potent inhibitors of cysteine proteases, a class of enzymes involved in various pathological processes, including viral replication and cancer.[1][6][7] For example, they have been investigated as inhibitors of the SARS-CoV 3CL protease, a key enzyme in the life cycle of the coronavirus.[1] The peptidyl backbone of these inhibitors can be modified to achieve selectivity for specific cysteine proteases.[6][7][14][19][20]

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are important targets in cancer therapy. Trifluoromethyl ketones can act as zinc-binding groups in HDAC inhibitors, chelating the active site zinc ion.[5][21] Interestingly, the mechanism of inhibition by TFMK-based HDAC inhibitors can be isoform-dependent, exhibiting fast-on-fast-off kinetics for some HDACs and slow-binding mechanisms for others.[5][21]

Other Therapeutic Areas

The versatility of the pyridyl TFMK scaffold has led to its exploration in other therapeutic areas, including as inhibitors of serine proteases and other enzymes.[6][7][16][20] The ability to modify both the pyridine ring and the groups attached to the ketone allows for fine-tuning of the inhibitor's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[17][18]

IV. Data Summary

| Inhibitor Class | Target Enzyme(s) | Mechanism of Action | Key Features |

| Peptidyl Pyridyl TFMKs | Cysteine Proteases (e.g., SARS-CoV 3CLpro, Cathepsins) | Covalent, reversible inhibition via hemithioketal formation | Mimics peptide substrate; time-dependent inhibition |

| Pyridyl TFMKs | Histone Deacetylases (HDACs) | Zinc chelation; reversible inhibition | Isoform-dependent kinetics |

| Non-peptidyl Pyridyl TFMKs | Serine Proteases | Covalent, reversible inhibition via hemiketal formation | Potential for improved oral bioavailability |

V. Conclusion and Future Perspectives

Pyridyl trifluoromethyl ketones represent a powerful and versatile class of compounds for drug discovery. Their unique reactivity, driven by the trifluoromethyl group, coupled with the favorable pharmacological properties of the pyridine ring, has led to the development of potent and selective enzyme inhibitors. Future research in this area will likely focus on the development of novel synthetic methodologies for accessing diverse pyridyl TFMK libraries and the exploration of their potential in targeting a wider range of enzymes and disease pathways. The continued elucidation of their detailed mechanisms of action will further guide the rational design of next-generation therapeutics based on this privileged scaffold.

Caption: Drug discovery workflow for pyridyl TFMK inhibitors.

References

-

A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (2015). SciSpace. [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PubMed Central. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (n.d.). ResearchGate. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). PubMed Central. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]

-

Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. (1992). Taylor & Francis. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). Semantic Scholar. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). PubMed Central. [Link]

-

A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (2015). ResearchGate. [Link]

-

Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. (n.d.). ResearchGate. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ACS Publications. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. (2013). Royal Society of Chemistry. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Peptidyl fluoromethyl ketones as thiol protease inhibitors. (1986). PubMed. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). PubMed. [Link]

-

Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. [Link]

-

Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. (2006). PubMed. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. [Link]

Sources

- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. scispace.com [scispace.com]

- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistryviews.org [chemistryviews.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 14. Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Synthesis, Mechanism, and Applications

Forward

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Within this landscape, trifluoromethyl ketones (TFMKs) have emerged as a privileged class of compounds, renowned for their potent and often selective inhibition of various enzymes. This guide provides a comprehensive technical overview of a specific TFMK, 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one, intended for researchers, scientists, and drug development professionals. While the specific historical discovery of this molecule is not extensively documented in seminal publications, its scientific importance can be understood through the broader history of TFMKs as enzyme inhibitors and the well-established synthetic methodologies for this class of compounds. This document will delve into the rational design principles behind its structure, detailed synthetic protocols, mechanistic insights into its biological activity, and its potential applications in drug discovery.

The Rise of Trifluoromethyl Ketones in Enzyme Inhibition

The trifluoromethyl (CF₃) group is a unique structural motif in medicinal chemistry.[1] Its strong electron-withdrawing nature significantly enhances the electrophilicity of the adjacent carbonyl carbon in TFMKs. This heightened reactivity is central to their mechanism of action as enzyme inhibitors. Many enzymes, particularly serine and cysteine proteases, utilize a nucleophilic residue (like serine or cysteine) in their active site to catalyze the hydrolysis of peptide bonds. This process proceeds through a tetrahedral intermediate.

The electrophilic carbonyl of a TFMK acts as an excellent mimic of the natural substrate, readily undergoing nucleophilic attack by the active site residue. However, the stability of the resulting hemiketal or hemithioketal intermediate, stabilized by the electron-withdrawing trifluoromethyl group, is significantly greater than that of the natural tetrahedral intermediate. This effectively "traps" the enzyme, leading to potent and often reversible inhibition.

Synthesis of this compound: A Plausible and Efficient Route

The synthesis of this compound can be efficiently achieved through the condensation of a trifluoroacetylating agent with the nucleophilic carbanion of 2-picoline. A common and effective trifluoroacetylating agent for this purpose is ethyl trifluoroacetate.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Sources

An In-Depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one. As a bifunctional molecule incorporating both a trifluoromethyl ketone and a pyridine moiety, this compound presents a unique set of handling challenges. This document, intended for laboratory personnel, researchers, and drug development professionals, outlines the known hazards, provides detailed protocols for safe handling, storage, and disposal, and delineates emergency procedures. The causality behind these recommendations is explained through an analysis of the chemical reactivity and toxicological profiles of its constituent functional groups. All procedural recommendations are designed to be self-validating systems to ensure the highest level of laboratory safety.

Introduction: Understanding the Compound

This compound is a specialty chemical with applications in pharmaceutical and agrochemical research.[1] The trifluoromethyl ketone group is a key pharmacophore known for its ability to form stable hydrates, mimicking tetrahedral transition states of enzymatic reactions, and for its electron-withdrawing properties.[2] The pyridine ring is a common structural motif in many biologically active compounds, contributing to solubility, binding affinity, and metabolic stability.[3] The combination of these two functional groups in one molecule creates a compound with significant potential in medicinal chemistry, but also necessitates a thorough understanding of its associated hazards.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. The hazards associated with this compound are derived from its chemical structure and the known properties of related compounds.

GHS Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, this compound is classified with the following hazards[4]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Toxicological Profile: A Tale of Two Moieties

The toxicological properties of this compound can be inferred from the known effects of its core components:

-

Trifluoromethyl Ketones: While the trifluoromethyl group itself is generally considered stable and not inherently toxic, the ketone functionality introduces reactivity.[2] Some trifluoromethyl ketones are known to be irritants.[5] The primary concern with fluorinated organic compounds is the potential for the release of hydrogen fluoride (HF) upon decomposition, which is highly toxic and corrosive.[5]

-

Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[6] They can cause a range of health issues, including nausea, coughing, wheezing, and abdominal pain.[6]

Physical and Chemical Hazards

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

Primary Engineering Controls

All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[5] This is the primary barrier to prevent inhalation of vapors and to contain any potential spills. The fume hood should have adequate airflow and be regularly inspected.

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation.[4] |

| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. Latex gloves are not suitable.[6] Always inspect gloves for damage before use and change them frequently. | Provides a barrier against skin contact, which can cause irritation.[4] |

| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects against skin contact and potential splashes.[7] |

| Respiratory Protection | For situations where engineering controls may not be sufficient, such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Protects against inhalation of vapors which may cause respiratory irritation.[4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and accidents.

General Handling Procedures

-

Work in a designated area: All work with this compound should be performed in a well-ventilated area, preferably a chemical fume hood.[5]

-

Avoid contact: Do not get in eyes, on skin, or on clothing.[5]

-

Avoid inhalation: Do not breathe mist, vapors, or spray.[5]

-

Use appropriate tools: Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[5][7]

-

Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.[5][7]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage Requirements

-

Container: Store in a tightly closed container.[7]

-

Location: Store in a cool, dry, and well-ventilated place.[7]

-

Incompatibilities: Keep away from heat, sparks, and open flames.[5][7] Store away from strong oxidizing agents and strong bases.[5]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial. All laboratory personnel should be familiar with the following procedures.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[5][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |

Spill Response

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

-

Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the laboratory supervisor and the institutional safety office.

Disposal Considerations

Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility to protect the environment.

-

Waste Classification: This compound is a halogenated organic waste.

-

Segregation: Do not mix with non-halogenated waste.

-